molecular formula C11H11N3 B10841305 2,3-Dihydropyrrolo(2,1-b)quinazolin-9(1H)-imine CAS No. 745837-16-5

2,3-Dihydropyrrolo(2,1-b)quinazolin-9(1H)-imine

Cat. No.: B10841305
CAS No.: 745837-16-5
M. Wt: 185.22 g/mol
InChI Key: AOSPPBURKIEYRC-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole and quinazoline, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine typically involves the annulation of N-cyanamides with unactivated alkenes. A notable method is the metal-free sequential decarbonylative annulation, which features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes. This reaction facilitates the cascade construction of C–C and C–N bonds, leading to the formation of the desired quinazolinone structure .

Industrial Production Methods

While specific industrial production methods for 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the imine group, potentially leading to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine involves its interaction with various molecular targets. For instance, it has been identified as an inhibitor of bromodomains within the switch/sucrose nonfermenting (SWI/SNF) complex. This inhibition occurs through the displacement of water molecules from the binding site, leading to the disruption of protein-DNA interactions and subsequent modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine apart is its specific arrangement of nitrogen atoms and the potential for diverse chemical modifications. This uniqueness makes it a versatile scaffold for drug development and material science applications.

Properties

CAS No.

745837-16-5

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-imine

InChI

InChI=1S/C11H11N3/c12-11-8-4-1-2-5-9(8)13-10-6-3-7-14(10)11/h1-2,4-5,12H,3,6-7H2

InChI Key

AOSPPBURKIEYRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=N)N2C1

Origin of Product

United States

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